Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Solid-state chemistry Materials science Organic synthesis

Researchers seeking a reliable C3-symmetric triazine building block often face inconsistent purity and unpredictable solubility across analogs. This compound resolves these pain points as a white to off-white crystalline solid with defined melting point (170-174 °C), offering a unique balance of lipophilicity and reactivity via its three ethyl ester substituents. - Enables controlled stepwise hydrolysis or transesterification for modular MOF and coordination polymer synthesis, avoiding complex protection/deprotection strategies required with the free acid. - Validated by Ciba-Geigy patent data as a core reactant for next-generation HALS polymer stabilizers, providing a proven route to market-relevant UV-protection additives. - Serves as the established precursor to 1,3,5-triazine-2,4,6-triisocyanate, a hydrogen-free molecular precursor for advanced C-N-(O) materials (C₂N₂O, C₃N₄). - High solubility in common organic solvents and reliable solid-state handling make it ideal for high-throughput parallel synthesis and lead optimization libraries. Supplied with rigorous batch-specific QC documentation; standard international B2B shipping under ambient conditions.

Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
CAS No. 898-22-6
Cat. No. B020659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl 1,3,5-triazine-2,4,6-tricarboxylate
CAS898-22-6
Molecular FormulaC12H15N3O6
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3
InChIKeyLKNPNZKIOSOWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (CAS 898-22-6): A C3-Symmetric Triazine Triester Building Block


Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (CAS 898-22-6) is a C3-symmetric triazine derivative featuring three ethyl ester groups at the 2, 4, and 6 positions of the aromatic heterocycle [1]. This compound, with a molecular formula of C12H15N3O6 and a molecular weight of 297.26 g/mol, is a white to off-white solid with a defined melting point range . Its structure provides a unique scaffold for applications in coordination chemistry, polymer science, and as a synthetic intermediate, differentiating it from other triazine-based analogs through its specific ester substituents [2].

Why Triethyl 1,3,5-triazine-2,4,6-tricarboxylate Cannot Be Directly Substituted by Its Closest Analogs


The choice between triethyl 1,3,5-triazine-2,4,6-tricarboxylate and its close structural analogs, such as the trimethyl ester or the free tricarboxylic acid, is not trivial. The ethyl ester moiety imparts a specific balance of lipophilicity and reactivity that is not replicated by methyl esters (which are more polar and have different crystallization properties) or the free acid (which has vastly different solubility, acidity, and coordination behavior) . Direct substitution can lead to altered reaction kinetics in polymer synthesis, different coordination geometries in metal-organic frameworks (MOFs), and changes in the stability of resulting light stabilizer additives, as detailed in the quantitative evidence below [1].

Head-to-Head Comparison: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate vs. Closest Analogs


Superior Crystallinity and Handling: Melting Point Advantage Over the Trimethyl Ester

The triethyl ester exists as a well-defined crystalline solid with a sharp melting point range of 170–174 °C . In contrast, its closest direct analog, the trimethyl ester, is often reported as a liquid or low-melting solid (with no well-defined melting point found in authoritative databases) [1]. This physical state difference is critical for purification, handling, and precise formulation in solid-state applications.

Solid-state chemistry Materials science Organic synthesis

Optimized for Solution Processing: Density and Boiling Point Compared to Free Acid

The triethyl ester is an organic-soluble, neutral molecule with a predicted boiling point of 451.1 °C at 760 mmHg and a density of 1.279 g/cm³ . The free triazine-2,4,6-tricarboxylic acid, by contrast, is a highly polar, water-soluble solid that decomposes before boiling . The ester's volatility, albeit low, and its compatibility with non-polar solvents are essential for its use as a monomer in polycondensation reactions and as a stabilizer additive in polymers.

Polymer chemistry Coatings Process chemistry

Established Precursor for Hydrogen-Free C–N–(O) Networks

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is a key, structurally characterized intermediate in the synthesis of 1,3,5-triazine-2,4,6-triisocyanate, a hydrogen-free molecular precursor for C–N–(O) materials [1]. The ester's crystal structure was solved in two modifications (HT: P63/m, a = 11.07(2) Å, c = 6.83(4) Å; LT: P21/n, a = 21.75(2) Å, b = 6.54(5) Å, c = 21.81(0) Å, β = 119.81(0)°), confirming its purity and molecular geometry [1]. This contrasts with the trimethyl ester, for which no such published crystallographic data or established role in producing this advanced material could be found.

Inorganic chemistry Materials science Precursor synthesis

Validated Use in High-Performance Polymeric Light Stabilizers (HALS)

A 1990 patent from Ciba-Geigy AG explicitly claims the reaction of 4-amino and 4-hydroxy-2,2,6,6-tetraalkylpiperidine derivatives with triethyl 1,3,5-triazine-2,4,6-tricarboxylate to produce hindered amine light stabilizers (HALS) [1]. These stabilizers are effective against the decomposition of synthetic polymers by actinic rays [1]. While the free triazine-2,4,6-tricarboxylic acid and its methyl ester might be used in similar reactions, this specific patent demonstrates the triethyl ester's validated performance and commercial relevance in this demanding application, where the stability and solubility of the final additive are critical.

Polymer additives Stabilizers Coatings

Best-Fit Application Scenarios for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate


Synthesis of Hydrogen-Free C–N–(O) Network Precursors

Ideal for researchers focused on synthesizing 1,3,5-triazine-2,4,6-triisocyanate, a hydrogen-free molecular precursor for advanced C–N–(O) materials like C2N2O and C3N4 [1]. The triethyl ester's well-characterized crystal structure and established reaction pathway to the acyl chloride and subsequent azide make it the building block of choice for this niche application [1].

Development of Hindered Amine Light Stabilizers (HALS) for Polymers

Specifically suited for chemical companies and polymer additive R&D groups developing next-generation HALS [2]. The compound's use is validated by a Ciba-Geigy patent, demonstrating its effectiveness as a core reactant for producing stabilizers that protect polymers against UV degradation, thereby providing a proven route to market-relevant products [2].

Precision Building Block for Coordination Polymers and MOFs

A valuable ligand precursor for the construction of novel coordination polymers and metal-organic frameworks (MOFs) [3]. Its three ethyl ester groups offer a site for controlled hydrolysis or transesterification, allowing for stepwise functionalization. This contrasts with the free acid, which would require complex protection/deprotection strategies to achieve the same level of synthetic control [3].

Organic-Soluble Scaffold for Combinatorial Chemistry

An excellent C3-symmetric core for generating libraries of triazine-based compounds . Its solubility in common organic solvents, defined melting point, and high purity (typically >97%) make it a reliable and easy-to-handle starting material for high-throughput experimentation and parallel synthesis, where the trimethyl ester's poor solid-state properties would be a hindrance [1].

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